molecular formula C10H7ClFNO B044674 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone CAS No. 115027-06-0

2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone

Cat. No. B044674
M. Wt: 211.62 g/mol
InChI Key: HXIFGVNMNJLYBW-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone (CFE) is a small molecule that is synthesized from a variety of starting materials including 5-fluoroindole and chloroacetone. CFE is a versatile compound that has been used in a variety of scientific research applications. It has been used as a model compound for the study of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Indole Synthesis and Classification

Indole derivatives, including compounds like 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone, are crucial in organic chemistry due to their presence in natural products and pharmaceuticals. A comprehensive review on indole synthesis highlighted a classification system for indole syntheses, underscoring the importance of these compounds in drug development and synthetic chemistry. The review elaborates on various strategies employed to synthesize indoles, demonstrating the compound's significance in facilitating the exploration of new synthetic routes and methodologies (Taber & Tirunahari, 2011).

Pharmacological Research

Indole derivatives are known for their wide range of pharmacological properties. Research into compounds such as indolylarylsulfones, which are structurally related to 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone, has shown significant antiviral activity against HIV. These studies contribute to the development of new drugs for treating AIDS and related infections, showcasing the compound's potential in antiviral therapy (Famiglini & Silvestri, 2018).

Chemosensors Development

Fluorophores based on indole derivatives, including structures similar to 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone, have been employed in developing chemosensors. These sensors are capable of detecting metal ions, anions, and neutral molecules, highlighting the compound's utility in analytical chemistry and environmental monitoring. The development of DFP (diformylphenol) based chemosensors, which share a structural motif with indole derivatives, exemplifies the role of these compounds in creating sensitive and selective detection systems (Roy, 2021).

properties

IUPAC Name

2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c11-4-10(14)8-5-13-9-2-1-6(12)3-7(8)9/h1-3,5,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIFGVNMNJLYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone

CAS RN

115027-06-0
Record name 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethan-1-one
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